1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde
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Overview
Description
1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring substituted with a tetrahydropyran-2-yloxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropanecarboxaldehyde with tetrahydropyran-2-ol under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the hydroxyl group of tetrahydropyran-2-ol attacks the carbonyl carbon of cyclopropanecarboxaldehyde, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed:
Oxidation: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carboxylic acid
Reduction: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-methanol
Substitution: Products depend on the nucleophile used
Scientific Research Applications
1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the tetrahydropyran-2-yloxy group can enhance the compound’s stability and solubility, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Cyclopropanecarboxaldehyde: A cyclopropane ring with an aldehyde functional group.
1-(Tetrahydro-2H-pyran-2-yloxy)-cyclopropanecarboxylic acid methyl ester: A related compound with a similar structure but different functional groups.
Uniqueness: 1-Tetrahydro-pyran-2-yloxy-cyclopropane-1-carbaldehyde is unique due to the combination of its cyclopropane ring, tetrahydropyran-2-yloxy group, and aldehyde functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
83606-32-0 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(oxan-2-yloxy)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-7-9(4-5-9)12-8-3-1-2-6-11-8/h7-8H,1-6H2 |
InChI Key |
JJYUTVUHNPIWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2(CC2)C=O |
Origin of Product |
United States |
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